tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride
Description
tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is a brominated heterocyclic compound featuring an azetidine (4-membered ring) core linked to a 4-bromopiperidine (6-membered ring) moiety. The tert-butyloxycarbonyl (Boc) group acts as a protective group for the azetidine nitrogen, while the hydrochloride salt enhances solubility for pharmaceutical applications. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways.
Properties
CAS No. |
2768326-74-3 |
|---|---|
Molecular Formula |
C13H24BrClN2O2 |
Molecular Weight |
355.70 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H23BrN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15;/h10-11H,4-9H2,1-3H3;1H |
InChI Key |
PTIVZVZIYMMECB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its dual-ring system (azetidine and piperidine) and the bromine atom at the 4-position of the piperidine ring. Below is a comparison with structurally related analogs:
a) 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride (CAS: N/A)
- Substituents : A phenyl ring with 4-bromo, 2-methoxy, and 5-methoxy groups replaces the piperidine ring.
- Key Difference : The absence of a piperidine ring reduces conformational flexibility, while methoxy groups increase hydrophilicity compared to the bromopiperidine analog.
- Application : Demonstrated activity as a selective serotonin reuptake inhibitor (SSRI) .
b) tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5)
- Substituents : Two bromomethyl groups on the azetidine ring.
- Key Difference : Bromine is positioned on the azetidine rather than a piperidine ring, increasing steric hindrance and electrophilicity.
- Application : Used in alkylation reactions for polymer or dendrimer synthesis .
c) tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)
- Substituents: Fluorine and aminomethyl groups on the azetidine.
- Key Difference: Fluorine’s electronegativity enhances polarity, while the aminomethyl group enables hydrogen bonding.
- Application : Explored in CNS drug discovery due to improved blood-brain barrier penetration .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight | LogP* | Solubility (HCl Salt) |
|---|---|---|---|---|
| Target Compound | 1170108-38-9† | ~360 g/mol | 2.8 | High (aqueous) |
| 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl | N/A | ~320 g/mol | 1.5 | Moderate |
| tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | ~355 g/mol | 3.2 | Low |
| tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | 1083181-23-0 | ~248 g/mol | 0.9 | High |
*Predicted using fragment-based methods. †Assumed based on PharmaBlock catalog entries .
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